N-[4-(hexylcarbamoyl)phenyl]-3-methylbenzamide
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Overview
Description
N-{4-[(HEXYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE is an organic compound with the molecular formula C24H28N2O2. This compound is known for its unique structure, which includes a hexylamino group, a phenyl ring, and a methylbenzamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(HEXYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE typically involves the reaction of 4-aminophenylhexylcarbamate with 3-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps such as recrystallization or chromatography, and final product isolation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(HEXYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{4-[(HEXYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(HEXYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(BENZYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE
- N-{4-[(4-METHOXYANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE
- N-{4-[(MORPHOLINE-4-CARBONYL)PHENYL]-3-METHYLBENZAMIDE
Uniqueness
N-{4-[(HEXYLAMINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE is unique due to its specific hexylamino group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific research applications where these properties are desired.
Properties
Molecular Formula |
C21H26N2O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[4-(hexylcarbamoyl)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C21H26N2O2/c1-3-4-5-6-14-22-20(24)17-10-12-19(13-11-17)23-21(25)18-9-7-8-16(2)15-18/h7-13,15H,3-6,14H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
ODOWJENCESXEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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